

An In-depth Technical Guide to 4-Butoxy-N-(4-chlorophenethyl)aniline

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Compound of Interest

Compound Name: 4-Butoxy-N-(4-chlorophenethyl)aniline

CAS No.: 1040687-44-2

Cat. No.: B1385538

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Introduction: Situating a Novel Scaffold in Modern Drug Discovery

4-Butoxy-N-(4-chlorophenethyl)aniline is a substituted aniline derivative whose full biological and chemical profile is not yet extensively documented in publicly available literature. However, its structural motifs—a substituted N-phenethylaniline core—are prevalent in a variety of pharmacologically active agents. The N-phenethylaniline scaffold is a key feature in molecules targeting a range of biological pathways, suggesting that this particular compound may hold untapped potential in medicinal chemistry.

This guide, therefore, serves as a foundational technical resource for researchers and drug development professionals. It moves beyond a simple recitation of known facts to provide a logically derived and experimentally grounded framework for the synthesis, characterization,

and potential biological evaluation of this compound. By dissecting the molecule into its constituent functional parts, we can infer and propose robust experimental designs, offering a roadmap for future investigation.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of a compound's physicochemical properties is fundamental to any research endeavor, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source |
|----------------------|--|-------------------|
| CAS Number | 1040687-44-2 | Internal Database |
| Molecular Formula | C ₁₈ H ₂₂ ClNO | |
| Molecular Weight | 303.83 g/mol | |
| Canonical SMILES | <chem>CCCCOC1=CC=C(C=C1)NCC C2=CC=C(C=C2)Cl</chem> | Inferred |
| InChI Key | Inferred | Inferred |
| Predicted LogP | 5.4 ± 0.4 | Inferred |
| Predicted Solubility | Low in water | Inferred |

The structural analysis of substituted anilines like this one relies on a combination of spectroscopic and computational methods to elucidate the precise three-dimensional arrangement of atoms and the electronic landscape of the molecule.[1]

Core Analytical Techniques for Structural Elucidation:

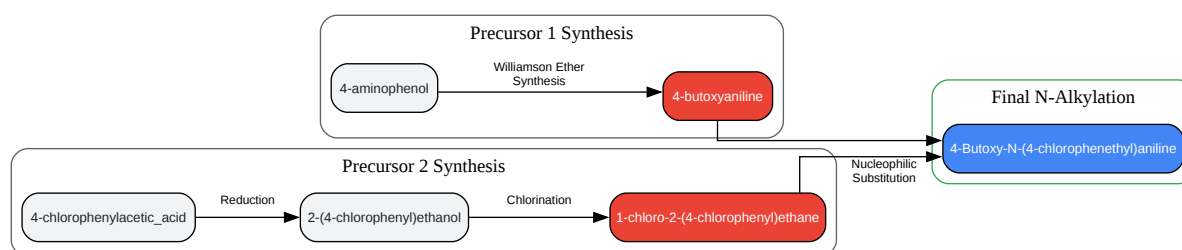
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity of the molecule. Key expected signals would include the characteristic aromatic protons on both phenyl rings, the triplet and quartet patterns of the butoxy chain, and the signals corresponding to the ethyl bridge of the phenethyl group.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and exact mass. Fragmentation patterns can provide further structural insights.

- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-Cl stretching.
- X-ray Crystallography: Should a crystalline form of the compound be obtained, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure, revealing bond lengths, angles, and intermolecular interactions.[1]

Proposed Synthesis Pathway and Experimental Protocol

Given the absence of a published synthesis for this specific molecule, a logical and efficient route can be proposed based on established methods for the N-alkylation of anilines. A robust approach is the nucleophilic substitution reaction between 4-butoxyaniline and a suitable 4-chlorophenethyl electrophile.

Overall Synthetic Scheme



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